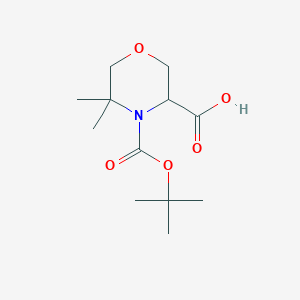
2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid: is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoacetamide, and elemental sulfur. The reaction typically proceeds under basic conditions and involves the formation of a thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the Gewald reaction remains a viable method for large-scale synthesis due to its simplicity and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
- 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid ethyl ester
Uniqueness
2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-amino-4-pyridin-4-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-8(10(13)14)7(5-15-9)6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14) |
Clé InChI |
SIDWCKQJADDKAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CSC(=C2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)






![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)




